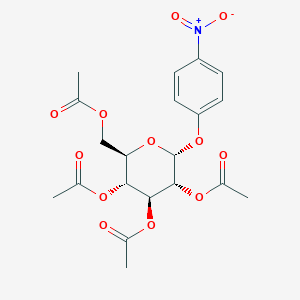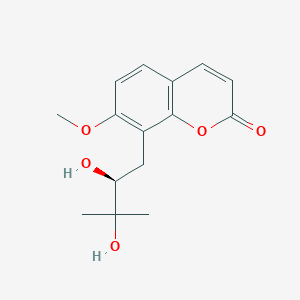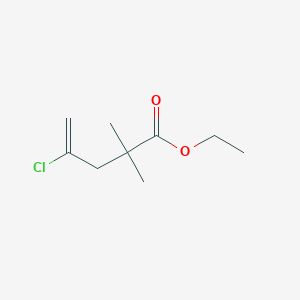
4-ニトロフェニル 2,3,4,6-テトラ-O-アセチル-α-D-グルコピラノシド
概要
説明
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a biochemical reagent widely used in scientific research. This compound is particularly valuable in the study of enzyme kinetics and glycosylation processes. It serves as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds .
科学的研究の応用
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is extensively used in various fields of scientific research:
Chemistry: Used as a substrate in enzyme assays to study glycosidase activity.
Biology: Helps in understanding glycosylation processes and enzyme kinetics.
Medicine: Employed in the development of diagnostic assays for detecting glycosidase activity in biological samples.
Industry: Utilized in the production of biochemical reagents and in quality control processes.
作用機序
Target of Action
The primary target of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in lactose metabolism .
Mode of Action
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside acts as a substrate for β-galactosidase . The interaction between the compound and its target enzyme leads to the formation of a yellow compound .
Biochemical Pathways
The compound is involved in the lactose metabolism pathway . It is used in research studies to investigate the activity of β-galactosidase . The compound’s interaction with β-galactosidase can affect the downstream effects of this pathway.
Result of Action
The action of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside results in the formation of a yellow compound . This can be quantified spectrophotometrically , providing a measurable outcome of the compound’s interaction with β-galactosidase.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside typically involves the acetylation of 4-nitrophenyl alpha-D-glucopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent over-acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: This compound is hydrolyzed by glycosidases to yield 4-nitrophenol and 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose.
Deacetylation: The acetyl groups can be removed under basic conditions to yield the parent glucopyranoside.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffer solutions at pH 5-7, using glycosidases as catalysts.
Deacetylation: Achieved using sodium methoxide in methanol at room temperature.
Major Products
Hydrolysis: Produces 4-nitrophenol and 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose.
Deacetylation: Yields 4-nitrophenyl alpha-D-glucopyranoside.
類似化合物との比較
Similar Compounds
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: Similar in structure but differs in the anomeric configuration (beta instead of alpha).
4-Nitrophenyl alpha-D-glucopyranoside: Lacks the acetyl groups, making it less hydrophobic and more soluble in water.
Uniqueness
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is unique due to its acetylated form, which makes it more hydrophobic and allows for specific interactions with glycosidases. This property is particularly useful in studying enzyme-substrate interactions and in developing assays for enzyme activity.
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-OBKDMQGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535564 | |
| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14131-42-1 | |
| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)



![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
